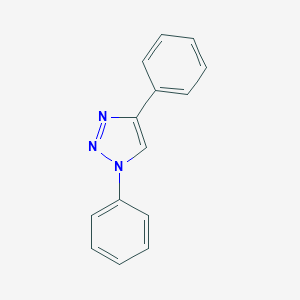

1,4-Diphenyltriazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

13148-78-2 |

|---|---|

Molecular Formula |

C14H11N3 |

Molecular Weight |

221.26 g/mol |

IUPAC Name |

1,4-diphenyltriazole |

InChI |

InChI=1S/C14H11N3/c1-3-7-12(8-4-1)14-11-17(16-15-14)13-9-5-2-6-10-13/h1-11H |

InChI Key |

UIXYUQXWIFEYBN-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CN(N=N2)C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(N=N2)C3=CC=CC=C3 |

Other CAS No. |

13148-78-2 |

Synonyms |

1,4-diphenyl-1,2,3-triazole |

Origin of Product |

United States |

Synthetic Methodologies for 1,4 Diphenyltriazole and Derivatives

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approaches

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent and reliable method for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.gov This reaction joins an azide (B81097) and a terminal alkyne, and in the case of 1,4-diphenyltriazole, it involves the reaction between phenylazide and phenylacetylene.

Sharpless and Meldal Contributions and Regioselectivity

The foundation of modern 1,2,3-triazole synthesis was laid in 2002 when the research groups of K. Barry Sharpless and Morten Meldal independently reported that copper(I) species can effectively catalyze the Huisgen 1,3-dipolar cycloaddition of azides and terminal alkynes. rsc.orgnih.govwikipedia.orgmdpi.com The traditional thermal Huisgen cycloaddition requires high temperatures and often results in a mixture of 1,4- and 1,5-regioisomers, complicating purification and reducing yields of the desired product. organic-chemistry.orgnih.gov

The seminal contribution of Sharpless and Meldal was the discovery that the use of a copper(I) catalyst not only dramatically accelerates the reaction rate (by factors of 10⁷ to 10⁸) but also provides exquisite control over the regioselectivity, yielding exclusively the 1,4-disubstituted triazole isomer. organic-chemistry.orgnih.govacs.org This high regioselectivity is a hallmark of the CuAAC reaction, making it a cornerstone of click chemistry. wikipedia.org The reaction's robustness, tolerance to a wide range of functional groups, and ability to be performed in various solvents, including water, have led to its widespread adoption. organic-chemistry.orgnih.gov

Table 1: Comparison of Thermal vs. Copper-Catalyzed Azide-Alkyne Cycloaddition

| Feature | Thermal Huisgen Cycloaddition | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| Catalyst | None | Copper(I) |

| Temperature | Elevated (e.g., 100 °C) | Room Temperature |

| Regioselectivity | Poor (mixture of 1,4 and 1,5-isomers) | Excellent (exclusively 1,4-isomer) |

| Reaction Rate | Slow | Highly accelerated |

| Scope | Limited by temperature sensitivity | Broad, high functional group tolerance |

Modified Copper-Based Protocols

Building upon the foundational CuAAC reaction, numerous modifications have been developed to enhance catalyst stability, improve reaction efficiency, and facilitate catalyst recovery and reuse. These modified protocols often align with the principles of green chemistry.

Ionic Liquids (ILs): Ionic liquids have been employed as reaction media or as part of the catalyst system. For instance, a Cu(II)-based ionic liquid, [Bmim][CuCl₃], has been used for the regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles. In this system, the active Cu(I) species is generated in situ by a reducing agent like ascorbic acid, promoting a rapid reaction at room temperature. nih.gov

Polymer and Solid Supports: To address challenges with catalyst removal and recycling, heterogeneous catalysts have been developed. nih.gov These involve anchoring copper species onto solid supports such as polymers, silica (B1680970), or metal-organic frameworks (MOFs). rsc.org For example, a nanocatalyst composed of copper iodide supported on a polysulfonamide-modified MOF (UiO-66-NH₂@SA-PS/CuI) has been shown to efficiently catalyze the synthesis of 1,4-disubstituted-1,2,3-triazoles. rsc.org Similarly, biogenic nanomagnetite has been used to support a copper catalyst, allowing for easy magnetic separation and recycling. rsc.org

Microwave and Ultrasound Irradiation: Non-conventional energy sources have been applied to accelerate the CuAAC reaction. Microwave irradiation, in particular, has been shown to significantly reduce reaction times from hours to minutes while maintaining high yields. nih.govresearchgate.net For example, the synthesis of coumarin-linked 1,2,3-triazoles was achieved in 2-5 minutes under microwave heating at 90°C. nih.gov Mechanochemical methods, such as ball-milling, have also proven effective, sometimes offering superior yields compared to solution-based protocols. beilstein-journals.org

Table 2: Examples of Modified CuAAC Protocols

| Protocol | Catalyst System | Conditions | Advantages |

| Ionic Liquid | [Bmim][CuCl₃] / Ascorbic Acid | Room Temperature | Rapid reaction, simplified system |

| Polymer Support | UiO-66-NH₂@SA-PS/CuI | Heterogeneous | Catalyst recyclability, high efficiency |

| Microwave | CuSO₄ / Sodium Ascorbate | 90 °C, 2-5 min | Drastically reduced reaction times |

| Mechanochemistry | Cu(I) or Cu(II) salts | Solvent-free ball-milling | High efficiency, green conditions |

Mechanistic Investigations of CuAAC Reactions

The mechanism of the CuAAC reaction is considerably more complex than a concerted 1,3-dipolar cycloaddition and has been the subject of extensive experimental and computational investigation. beilstein-journals.orgmdpi.com While early proposals suggested a mononuclear copper species, kinetic studies showing a second-order dependence on the copper concentration pointed towards the involvement of a dinuclear copper intermediate. mdpi.comacs.orgnih.gov

The currently accepted mechanism involves several key steps: nih.govnih.govresearchgate.net

Formation of Copper(I) Acetylide: A terminal alkyne (like phenylacetylene) reacts with a Cu(I) source to form a π-complex. Subsequent deprotonation, often facilitated by a base or a second copper atom, generates a copper acetylide intermediate.

Dinuclear Acetylide Complex: It is now widely believed that a dinuclear copper acetylide complex is the key catalytically active species. beilstein-journals.orgresearchgate.net

Coordination and Cyclization: The azide (like phenylazide) coordinates to one of the copper centers. This is followed by the nucleophilic attack of the acetylide onto the terminal nitrogen of the azide, leading to the formation of a six-membered copper-containing metallacycle (a cupracycle).

Ring Contraction and Product Release: The cupracycle undergoes reductive elimination and ring contraction to form a copper-triazolide intermediate. nih.gov Subsequent protonolysis releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active Cu(I) catalyst, completing the catalytic cycle.

Density Functional Theory (DFT) calculations have been instrumental in mapping the energy landscape of this process, supporting the dinuclear mechanism and identifying the rate-determining steps, which can vary depending on the specific ligands and reaction conditions. nih.govresearchgate.net

Metal-Free Synthetic Routes

While CuAAC is highly effective, the potential for trace metal contamination can be a concern for biological and electronic applications. This has driven the development of metal-free alternatives for the synthesis of 1,2,3-triazoles. mdpi.comchemrxiv.org

Domino Reactions and Regitz Diazo Transfer

One metal-free strategy involves domino reactions that utilize the Regitz diazo transfer. organic-chemistry.org In this approach, secondary enaminones react with tosyl azide in the presence of a base, such as sodium tert-butoxide (t-BuONa). nih.govacs.orgorganic-chemistry.org The reaction proceeds through an in-situ diazo transfer from tosyl azide to the enaminone, a process known as the Regitz diazo transfer. mdpi.com The resulting diazo intermediate undergoes an intramolecular cyclization to form the N-substituted 1,2,3-triazole ring. nih.gov This method is efficient at room temperature and demonstrates good tolerance for various substrates, providing a valuable metal-free pathway to N-substituted triazoles. organic-chemistry.orgorganic-chemistry.org

Cycloaddition of Tosylhydrazones with Suitable Leaving Groups

Tosylhydrazones have emerged as versatile and stable precursors for the metal- and azide-free synthesis of 1,2,3-triazoles. mdpi.com These methods typically involve the in-situ generation of a diazo compound from the tosylhydrazone, which then participates in a cycloaddition.

Reaction with Nitriles: Tosylhydrazones can undergo intermolecular cycloaddition with nitriles, promoted by a base like potassium tert-butoxide (t-BuOK), to yield 4,5-disubstituted-2H-1,2,3-triazoles. thieme-connect.com

Oxidative Cycloaddition: An oxidative formal [4+1] cycloaddition between N-tosylhydrazones and anilines, mediated by iodine, provides a route to 1,2,3-triazoles under metal-free conditions. organic-chemistry.org

Cycloaddition with Leaving Groups: More recent protocols utilize tosylhydrazones bearing leaving groups in the α-position. For example, α,α-difluoro-N-tosylhydrazones have been used to synthesize 1,2,3-triazoles through a process involving C-F bond cleavage. researchgate.net These reactions highlight the utility of tosylhydrazones as diazo surrogates in constructing the triazole core without the need for transition metal catalysts or potentially explosive azide reagents. mdpi.comthieme-connect.com

Reaction of α-Bromo-β-Alkyl/Phenylacroleins with Organic Azides

A metal-free synthetic pathway has been established for producing 1,4,5-trisubstituted 1,2,3-triazoles through the reaction of α-bromo-β-alkyl/phenylacroleins with organic azides. beilstein-journals.orgnih.gov This method, conducted in chloroform (B151607) at room temperature, demonstrates variable yields depending on the substituents. For instance, the use of β-methyl-substituted, long-chain heptyl-substituted, and sterically hindered cyclohexyl-substituted azides results in low to moderate yields of the final product. beilstein-journals.org Conversely, α-bromo-β-phenylacroleins that have either electron-donating or electron-withdrawing groups produce the corresponding trisubstituted triazoles in moderate to good yields, regardless of the substituent's nature or position. beilstein-journals.orgnih.gov

The proposed mechanism for this reaction suggests that the electron-withdrawing nature of the bromine atom on the acrolein lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which in turn facilitates the cycloaddition process with the organic azide. beilstein-journals.orgnih.gov The subsequent elimination of hydrobromic acid (HBr) leads to the formation of the stable triazole ring. beilstein-journals.orgnih.gov

Reactions Involving Enaminones and Aryl Azides

The reaction between enaminones and aryl azides provides a regioselective route to synthesizing 1,4,5-trisubstituted-1,2,3-triazoles. beilstein-journals.orgnih.gov A notable metal-free approach utilizes triethylamine, water, and an ionic liquid to facilitate the reaction, yielding exclusively 4-acyl-substituted regioisomers. beilstein-journals.orgnih.gov This method is compatible with a range of functional groups on both the enaminone (including aliphatic and aromatic substituents) and the aryl azide (including electron-donating and -withdrawing groups). beilstein-journals.orgnih.gov

The reaction mechanism is believed to proceed through a cascade process that begins with a water-promoted 1,3-dipolar cycloaddition, followed by a base-promoted retro-aza-Michael reaction. researchgate.netresearchgate.net Density Functional Theory (DFT) calculations support this proposed mechanism, which highlights a different reactivity pattern compared to base-promoted reactions between enaminones and sulfonyl azides that typically yield disubstituted triazoles. researchgate.netresearchgate.net Another approach involves the in-situ generation of an N,N-dimethylformimidamide intermediate from the reaction of N,N-dimethylformamide (DMF) with hexamethyldisilazane (B44280) (HMDS). acs.orgnih.gov This intermediate then reacts with acetophenones or β-diketones to form enaminones, which subsequently react with organic azides to produce 1,4-disubstituted or 1,4,5-trisubstituted 4-acyl-1,2,3-triazoles under metal-free and oxidant-free conditions. acs.orgnih.gov

Uncatalyzed Microwave Synthesis

Microwave-assisted synthesis has emerged as a rapid and efficient method for preparing 1,4-disubstituted 1,2,3-triazoles. acs.orgacs.orgarkat-usa.org These procedures often involve a three-component reaction between an alkyl halide, sodium azide, and an alkyne, where the organic azide is generated in situ, enhancing the safety and user-friendliness of the process. acs.orgacs.org The use of microwave irradiation significantly curtails reaction times, often reducing them from hours to mere minutes. arkat-usa.org

For example, the reaction of benzyl (B1604629) bromide, phenylacetylene, and sodium azide in a 1:1 mixture of tert-butanol (B103910) and water, with a copper(I) catalyst generated in situ, can be completed in 10 minutes under microwave irradiation at 125 °C, yielding the 1,4-disubstituted triazole product. acs.orgacs.org While many reactions tolerate these conditions well, for some substrates, reducing the temperature to 75 °C can lead to improved yields. acs.orgacs.org Another microwave-assisted method involves the in situ generation of aryl azides from aryldiazonium silica sulfates and sodium azide, followed by a copper-catalyzed coupling with a terminal alkyne in water. researchgate.net This approach offers mild, heterogeneous reaction conditions and avoids the need for additional ligands. researchgate.net

Green Chemistry Approaches in this compound Synthesis

Sustainable Methodologies and Eco-Compatible Protocols

The principles of green chemistry are increasingly being applied to the synthesis of 1,2,3-triazoles, focusing on the use of environmentally benign reagents and reaction conditions. rsc.org A significant development is the use of the biodegradable and non-toxic solvent Cyrene™ for the synthesis of 1,2,3-triazoles via click chemistry. nih.gov This approach allows for product isolation through simple precipitation in water, which circumvents the need for organic solvent extractions and chromatographic purification, thereby minimizing waste and operational costs. nih.gov This protocol is also suitable for three-component reactions, avoiding the isolation of potentially hazardous organic azides. nih.gov

Other green solvents such as glycerol (B35011) and water have also been successfully employed. consensus.app For instance, a one-pot, three-component reaction using organic halides, terminal acetylenes, and sodium azide can be efficiently carried out in glycerol at room temperature with a CuI and diethylamine (B46881) catalyst system. consensus.app Similarly, visible-light-promoted copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions have been developed using water as the solvent under mild conditions, which also allows for the recycling of the copper catalyst and the solvent. consensus.apprsc.org

Continuous Flow Synthesis Protocols

Continuous flow chemistry offers a safer, more efficient, and scalable alternative to traditional batch processing for the synthesis of 1,2,3-triazoles. rsc.orgscipod.global A robust and versatile protocol has been established for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles using a heterogeneous copper-on-charcoal catalyst in a continuous flow system. rsc.orgresearchgate.net This methodology demonstrates good functional group tolerance and provides high yields. rsc.orgresearchgate.net

A multi-step continuous flow protocol has been developed for the synthesis of 1,4-disubstituted 1,2,3-triazoles starting from α,β-unsaturated carbonyl compounds. rsc.org This system utilizes a sequential combination of two flow reactors: one packed with a POLITAG-F organocatalytic system and a second copper tube apparatus. rsc.org The use of an aqueous acetonitrile (B52724) azeotrope as the solvent proved effective for both steps and minimized waste, as the azide intermediates did not require purification before the subsequent reaction. rsc.org Furthermore, a two-step continuous flow system has been developed for the synthesis of 1,4-disubstituted 1,2,3-triazoles under metal- and azide-free conditions, using iodine as a catalyst. rsc.org

Utilization of Environmentally Benign Solvents and Catalysts

The shift towards green chemistry has led to the widespread adoption of environmentally benign solvents and catalysts in the synthesis of this compound and its derivatives. Water, in particular, has been utilized as a green solvent in various synthetic strategies. consensus.apprsc.org For example, a visible-light-promoted CuAAC reaction proceeds efficiently in water under mild, non-inert conditions with low catalyst loading and no additives. rsc.org This system also allows for the successful recycling of both the copper catalyst and the water solvent. rsc.org

Deep eutectic solvents (DES) represent another class of green solvents. A novel Cu(II)-acidic deep eutectic solvent, created from copper salt, choline (B1196258) chloride, and gallic acid, serves as both the catalyst and the solvent for the synthesis of 1,4-disubstituted 1,2,3-triazoles under base-free conditions, achieving high yields. consensus.app This Cu(II)-ADES is stable and can be reused multiple times without a significant drop in its catalytic activity. consensus.app In terms of catalysts, copper nanoparticles have proven to be effective in green solvent systems for triazole synthesis. consensus.app Additionally, ZnO nanoparticles have been reported as a reusable, zinc-based heterogeneous catalyst for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles in water without the need for a base or reducing agents. rsc.org

Other Advanced Synthetic Strategies for this compound Scaffolds

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules from simple precursors in a single step, which reduces waste and saves time. ijcrt.orgresearchgate.net The synthesis of 1,4-disubstituted-1,2,3-triazoles is a prime example of the utility of MCRs. imist.maimist.ma

A common and effective MCR for this purpose is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as a "click" reaction. orientjchem.org This reaction typically involves the one-pot combination of an alkyl halide (like benzyl bromide), sodium azide, and an alkyne (such as phenylacetylene). imist.maimist.ma The use of a copper(I) catalyst, for instance, CuI, is crucial for the reaction's success. imist.maimist.maorientjchem.org This approach is noted for its high yields and the ability to proceed under mild conditions, including at room temperature. imist.maimist.ma Green chemistry principles are often incorporated, for example, by using water as a solvent, making the process environmentally benign. imist.maimist.marsc.org

Recent advancements have introduced variations to this theme. For instance, zinc-based heterogeneous catalysts, such as ZnO-CTAB nanocrystals, have been developed as a sustainable, copper-free alternative for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. rsc.org This method operates via a one-pot, three-component pathway linking benzyl bromides, sodium azide, and aromatic alkynes in a water-ethylene (B12542467) glycol medium. rsc.org Another approach utilizes a bimetallic Ag2O–ZnO nanocatalyst, which also facilitates the one-pot synthesis from benzyl bromides or aryl amines (to generate azides in situ) and terminal alkynes at room temperature without requiring external additives. rsc.org

Furthermore, multicomponent reactions can be used to introduce specific functionalities. For example, a one-pot reaction of azides with alkynes in the presence of a CuI and N-bromosuccinimide (NBS) system can efficiently produce 5-iodo-1,4-disubstituted-1,2,3-triazoles. acs.org These MCRs highlight the modularity and efficiency of building complex triazole scaffolds from readily available starting materials. orientjchem.orgacs.org

Table 1: Examples of One-Pot Multicomponent Reactions for 1,4-Disubstituted Triazole Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Key Features | Reference(s) |

|---|---|---|---|---|---|---|

| Alkyl bromide | Sodium azide | Phenylacetylene | CuI (10 mol%) | Water | High yields, room temperature, ultrasonic irradiation. | imist.maimist.ma |

| Benzyl bromides | Sodium azide | Aromatic alkynes | ZnO-CTAB | Water:EG | Copper-free, reusable catalyst, sustainable. | rsc.org |

| Benzyl bromides | Sodium azide | Terminal alkynes | Ag2O–ZnO | Not specified | Copper-free, room temperature, no additives. | rsc.org |

| Azides | Alkynes | NBS | CuI | THF | Synthesis of 5-iodo-1,2,3-triazoles. | acs.org |

Functionalization of Triazole Thiols via S-Alkylation

The functionalization of triazole thiols, specifically through S-alkylation, provides a versatile route to a wide array of triazole derivatives. mdpi.comresearchgate.net 1,2,4-Triazole-3-thiols are key intermediates that can be synthesized through methods like the reaction of carboxylic acid hydrazides with isothiocyanates followed by cyclization. researchgate.netdergipark.org.tr These thiol-containing triazoles can then undergo nucleophilic substitution at the sulfur atom. mdpi.com

The S-alkylation reaction typically involves treating the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol with an activated halogenated compound, such as a phenacyl bromide or benzyl chloride, often in a basic medium. mdpi.comresearchgate.netresearchgate.net For instance, the synthesis of 2-((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)acetaldehyde was achieved by S-alkylating 4,5-diphenyl-4H-1,2,4-triazole-3-thiol with 2-bromo-1,1-diethoxyethane using cesium carbonate as the base. mdpi.com This reaction proceeds via a nucleophilic substitution mechanism on the sulfur atom to yield the S-alkylated product. mdpi.com

Studies have shown that the alkylation of 1,2,4-triazole-3-thiols with reagents like benzyl chlorides and bromoacetophenones exclusively yields the S-substituted derivatives. researchgate.net Phase transfer catalysis (PTC) has also been employed to enhance reaction conditions, leading to excellent yields, shorter reaction times, and the avoidance of hazardous solvents. ekb.eg For example, the S-alkylation of 5,5'-(butane-1,4-diyl)bis(4-phenyl-4H-1,2,4-triazole-3-thiol) with 2-chloro-N-arylacetamides was successfully carried out using potassium carbonate as the solid base, dioxane as the organic solvent, and tetrabutyl ammonium (B1175870) bromide as the phase transfer catalyst. ekb.eg

This synthetic route is valuable for introducing a variety of functional groups onto the triazole core, enabling the exploration of diverse chemical space. researchgate.netrcsi.science

Table 2: S-Alkylation of 1,2,4-Triazole-3-thiols

| Triazole Precursor | Alkylating Agent | Conditions | Product Type | Key Features | Reference(s) |

|---|---|---|---|---|---|

| 4,5-Diphenyl-4H-1,2,4-triazole-3-thiol | 2-Bromo-1,1-diethoxyethane | Cesium carbonate | S-alkylated acetal | Two-step synthesis of an aldehyde derivative. | mdpi.com |

| 1,2,4-Triazole-3-thiols | Benzyl chlorides, Bromoacetophenones | Not specified | S-substituted derivatives | Exclusive S-alkylation observed. | researchgate.net |

| 5,5'-(butane-1,4-diyl)bis(4-phenyl-4H-1,2,4-triazole-3-thiol) | 2-Chloro-N-arylacetamides | K2CO3, Dioxane, TBAB (PTC) | bis(S-alkylated 1,2,4-triazole) | Excellent yields, short reaction times. | ekb.eg |

| 5-(4-pyridyl)-1,2,4-triazole-3-thione | Phenacyl bromides | Not specified | S-alkylated derivatives | Synthesis of target compounds via key intermediate. | researchgate.net |

Approaches Involving Aryl Diazonium Salts and Isocyanides

A highly effective and regioselective method for synthesizing 1,2,4-triazole (B32235) scaffolds involves the [3+2] cycloaddition of aryl diazonium salts and isocyanides. acs.orgnih.govfrontiersin.org Aryl diazonium salts are highly reactive and readily available intermediates that can serve as a nitrogen source for the formation of heterocyclic compounds. frontiersin.orgfrontiersin.orgsioc-journal.cnnih.gov

A significant breakthrough in this area is the development of a catalyst-dependent regioselective synthesis. acs.orgnih.govisres.org This methodology allows for the controlled formation of either 1,3-disubstituted or 1,5-disubstituted 1,2,4-triazoles by selecting the appropriate catalyst. Specifically:

Ag(I) Catalysis: The use of a silver(I) catalyst, such as silver acetate (B1210297) (AgOAc), selectively produces 1,3-disubstituted 1,2,4-triazoles in high yields. acs.orgfrontiersin.orgfrontiersin.org

Cu(II) Catalysis: In contrast, a copper(II) catalyst, like copper(II) acetate (Cu(OAc)2), directs the reaction to form 1,5-disubstituted 1,2,4-triazoles. acs.orgfrontiersin.orgfrontiersin.org

This catalyst-controlled approach provides a modular and efficient route to access different 1,2,4-triazole isomers from a wide range of functionalized substrates under mild conditions. acs.orgnih.govisres.org The reaction tolerates both electron-donating and electron-withdrawing substituents on the benzenediazonium (B1195382) tetrafluoroborate (B81430) reactants. acs.org

In a related metal-free approach, 1,3-diaryl-1,2,4-triazoles can be synthesized through a decarboxylative annulation reaction of 2-aryl-2-isocyanoacetates with aryldiazonium salts. frontiersin.orgresearchgate.net This method is also critical for generating 1,2,4-triazoles where a weak base like 1,4-diazabicyclo[2.2.2]octane (DABCO) is essential for the reaction to proceed. frontiersin.orgfrontiersin.org These strategies underscore the versatility of aryl diazonium salts and isocyanides as building blocks for constructing specifically substituted triazole rings. frontiersin.orgfrontiersin.org

Table 3: Catalyst-Dependent Synthesis of Disubstituted 1,2,4-Triazoles

| Reactant 1 | Reactant 2 | Catalyst | Product Regioisomer | Yield | Key Features | Reference(s) |

|---|---|---|---|---|---|---|

| Aryl diazonium salt | Isocyanide | Ag(I) (e.g., AgOAc) | 1,3-Disubstituted | High (up to 88%) | High regioselectivity, mild conditions. | acs.orgfrontiersin.orgfrontiersin.org |

| Aryl diazonium salt | Isocyanide | Cu(II) (e.g., Cu(OAc)2) | 1,5-Disubstituted | Good (up to 79%) | Catalyst-controlled regioselectivity. | acs.orgfrontiersin.orgfrontiersin.org |

| 2-Aryl-2-isocyanoacetate | Aryl diazonium salt | None (Metal-free) | 1,3-Diaryl | Not specified | Decarboxylative annulation. | frontiersin.orgresearchgate.net |

Reactivity and Reaction Mechanisms of 1,4 Diphenyltriazole Compounds

Carbene Chemistry Derived from 1,4-Diphenyltriazole Precursors

1,4-Diphenyl-1,2,3-triazole serves as a foundational structure for generating 1,4-diphenyl-1,2,3-triazol-5-ylidene, a type of mesoionic carbene (MIC) or abnormal N-heterocyclic carbene (aNHC). acs.orgacs.org These carbenes are distinguished by the fact that no uncharged resonance structure can be drawn that satisfies the octet rule for all atoms. acs.org Their chemistry is a subject of significant interest due to their unique electronic properties and catalytic potential. rsc.org

The primary method for generating 1,4-diphenyl-1,2,3-triazol-5-ylidenes involves the deprotonation of their corresponding 1,3,4-trisubstituted-1,2,3-triazolium salt precursors. nih.gov These salts are typically synthesized by the N3-alkylation or N3-arylation of the parent 1,4-diphenyl-1,2,3-triazole. nih.gov The deprotonation to form the free carbene can be achieved using strong bases.

Characterization of these transient or persistent carbenes is accomplished through various spectroscopic methods and, in some cases, single-crystal X-ray diffraction. acs.orgacs.org A key diagnostic feature in their characterization is the chemical shift of the carbenic carbon in ¹³C NMR spectroscopy, which typically appears in the range of 210–220 ppm. chemeurope.com The stability of the free carbene is influenced by the nature of the substituent at the N3 position; bulkier groups tend to increase stability. nih.govacs.org These carbenes are thermodynamically stable, largely due to an aromatic character that would be lost upon dimerization. chemeurope.com

The carbene generated from this compound precursors can undergo intramolecular reactions. One notable pathway is intramolecular C-H bond activation. For instance, in the formation of a palladium acetate (B1210297) complex, the triazolylidene ligand undergoes a C-H insertion at the ortho position of the phenyl group attached to the triazole's N1 nitrogen atom, resulting in a cyclometalated structure. acs.org

Furthermore, when an alkyne group is tethered to the carbene precursor, the resulting carbene can engage in intramolecular cyclization. researchgate.net These reactions proceed through intramolecular additions of the carbene to the unsaturated tether, leading to the formation of new cyclic and polycyclic products. researchgate.net

1,4-Diphenyltriazol-5-ylidenes are classified as nucleophilic carbenes. researchgate.net This nucleophilicity drives their reactivity towards a variety of external trapping reagents. Their reactions are diverse and include:

Insertion Reactions : They can insert into various X-H bonds. wikipedia.org

Addition Reactions : They readily add to various organic substrates. researchgate.netwikipedia.org

Cycloaddition Reactions : They participate in [2+1] and [4+1] cycloadditions to form new ring systems. wikipedia.org

This reactivity profile allows them to be used as ligands for transition metals, forming stable complexes with elements like palladium, gold, and rhodium, which often exhibit high catalytic activity attributed to the carbene's strong electron-donating properties. acs.orgacs.orgrsc.orgcore.ac.uk

Persistent carbenes like 1,4-diphenyltriazol-5-ylidene can theoretically exist in either a singlet or a triplet spin state. However, for N-heterocyclic carbenes, the singlet state is considerably more stable and is the ground state. chemeurope.com This enhanced stability is a consequence of the two adjacent nitrogen atoms, which can donate electron density into the formally vacant p-orbital of the carbene carbon. This σ-framework stabilization and the energetic penalty of promoting an electron to a higher orbital favor the singlet state, where both non-bonding electrons reside in the same sp²-hybridized orbital. The nucleophilic reactivity observed for these carbenes is characteristic of a singlet state carbene. researchgate.netwikipedia.org

Photochemical Reactivity of Triazolyl Diazoacetates

The introduction of a diazoacetate group onto the triazole ring opens up avenues for photochemical reactions, primarily through the light-induced generation of a carbene intermediate.

Photolysis of methyl 2-diazo-2-(1,4-diphenyl-1H-1,2,3-triazol-5-yl)acetate leads to the extrusion of molecular nitrogen (N₂) and the formation of a highly reactive triazolyl-substituted carbene. The subsequent reactivity of this carbene in the presence of halogenated solvents is predictable based on established carbene chemistry.

In a solvent such as carbon tetrachloride (CCl₄), the carbene can react via several pathways. A common reaction involves the formal insertion of the carbene into a C-Cl bond, which may proceed through a stepwise mechanism involving initial halogen atom abstraction by the carbene to form a radical pair, followed by radical recombination. This can lead to the formation of products containing new C-C and C-Cl bonds. Another possibility is the formation of an ylide by the attack of the carbene on a chlorine atom, which can then undergo further rearrangement.

The table below summarizes the expected products from the photochemical reaction in a halogenated solvent.

| Reagent | Halogenated Solvent | Expected Reaction Type | Potential Product(s) |

| Methyl 2-diazo-2-(1,4-diphenyl-1H-1,2,3-triazol-5-yl)acetate | Carbon Tetrachloride (CCl₄) | Insertion / Abstraction-Recombination | Methyl 2-chloro-2-(trichloromethyl)-2-(1,4-diphenyl-1H-1,2,3-triazol-5-yl)acetate |

| Methyl 2-diazo-2-(1,4-diphenyl-1H-1,2,3-triazol-5-yl)acetate | Chloroform (B151607) (CHCl₃) | C-H Insertion | Methyl 2-(1,4-diphenyl-1H-1,2,3-triazol-5-yl)-2-(trichloromethyl)acetate |

Table is based on general principles of carbene reactivity and does not represent experimentally verified outcomes for this specific compound.

Influence of Heteroaryl Moieties on Reactivity

The reactivity of the this compound scaffold can be significantly modulated by the introduction of heteroaryl moieties. These substituents alter the electronic and steric landscape of the molecule, influencing its behavior in chemical reactions.

The electronic properties of the heteroaryl group play a crucial role. Electron-withdrawing groups attached to the aryl rings of triazole N-oxides have been found to enhance reactivity in copper-catalyzed amination reactions. rsc.org Conversely, for the arylation of 1,2,3-triazole N-oxides using sodium arenesulfinates, N-2-aryl groups that are electron-poor lead to better yields compared to their electron-rich counterparts. rsc.org However, in some reactions, such as the palladium-catalyzed oxidative homocoupling of 1,2,3-triazole N-oxides, the electronic environment of the N-2 aryl group has only a slight effect on the reaction yield. rsc.org

Studies on triazolyl diazoacetates have demonstrated their heightened reactivity compared to analogous aryl diazoacetates under photochemical conditions. acs.orgnih.gov This increased reactivity is attributed to the influence of the triazolyl moiety on the diazo group and is reflected in the difference in the HOMO-LUMO gap between phenyl and triazolyl diazoacetates. acs.orgnih.gov This enhanced reactivity is so pronounced that triazolyl diazoacetates can even react with dichloromethane, a typically inert solvent in photoreactions. acs.orgnih.gov

Furthermore, the position and nature of heteroaryl substituents can determine the course of more complex transformations. For instance, in the ring-opening and subsequent cyclization of triazolyl purine (B94841) conjugates to form indoles, the presence of a sufficiently strong electron-withdrawing substituent, such as a purine or a cyanophenyl group, on the triazole ring is essential. mdpi.com Triazoles with weaker electron-withdrawing groups like pyridyl or pyrimidinyl also facilitate the initial ring-opening step. mdpi.com The steric hindrance created by substituents generally does not pose a significant effect in certain C-H functionalization reactions. rsc.org However, in other cases, such as the direct arylation of disubstituted triazoles with 2-iodotoluene, steric effects can lead to a decrease in reaction yield. beilstein-journals.org

| Reaction Type | Substituent Effect | Observation | Reference |

|---|---|---|---|

| Copper-Catalyzed Amination of 2-Aryl-1,2,3-triazole N-oxides | Electron-withdrawing groups | Increased reactivity | rsc.org |

| Arylation of 1,2,3-triazole N-oxides | Electron-poor aryl groups at N-2 | Better yield | rsc.org |

| Photochemical Reactions of Diazoacetates | Triazolyl moiety vs. Phenyl moiety | Triazolyl diazoacetates exhibit higher reactivity | acs.orgnih.gov |

| Triazole Ring-Opening/Cyclization | Strong electron-withdrawing substituents (e.g., purine) | Essential for the reaction to proceed | mdpi.com |

| Direct Arylation | Steric hindrance (e.g., 2-iodotoluene) | Decreased reaction yield | beilstein-journals.org |

Oxidation and Reduction Mechanisms Involving the Triazole Ring

The 1,2,3-triazole ring is a robust aromatic system, generally stable to hydrolysis, metabolic degradation, and moderate oxidizing or reducing conditions. nih.gov This stability makes it a valuable scaffold in various chemical applications. nih.govnih.gov However, the ring does participate in redox reactions under specific conditions, and its electrochemical behavior has been a subject of study.

Cyclic voltammetry studies have provided insight into the oxidation mechanism of the triazole ring. For this compound, a quasi-reversible oxidation of the triazole to a triazolium radical cation has been observed. uea.ac.uk In a study of cymantrene-triazole complexes, the oxidation of the triazole/triazolium redox couple occurred at approximately +1.775 V vs ferrocene. uea.ac.uk When an aminophenyl group was attached to the triazole ring, this oxidation potential was lowered to around +1.63 V, indicating the electronic influence of the substituent on the triazole's susceptibility to oxidation. uea.ac.uk

While relatively resistant to oxidation, the triazole ring is more sensitive to reducing agents. nih.gov The reduction of the triazole ring itself is less commonly exploited synthetically compared to its oxidation. More frequently, reactions involve the reduction of functional groups attached to the triazole ring. For example, the catalytic reduction of an exocyclic azo group on a 3-arylazo-1,2,4-oxadiazole is a key step in a rearrangement that forms a 1,2,4-triazol-3-amine. thieme-connect.de

| Compound | Redox Couple | Oxidation Potential (vs. Ferrocene) | Reference |

|---|---|---|---|

| This compound (as part of a cymantrene (B8566760) complex) | Triazole/Triazolium | +1.775 V | uea.ac.uk |

| Cymantrene-(4-aminophenyl)triazole complex | Aminophenyl-derivatised triazole ring | +1.63 V | uea.ac.uk |

Spectroscopic and Structural Elucidation of 1,4 Diphenyltriazole

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of 1,4-diphenyl-1,2,3-triazole, offering precise insights into the proton and carbon environments within the molecule.

Multi-nuclear NMR (¹H, ¹³C) for Structural Assignment

The formation of 1,4-disubstituted 1,2,3-triazoles is readily confirmed by ¹H and ¹³C NMR spectroscopy. mdpi.com In the ¹H NMR spectrum of 1,4-diphenyl-1,2,3-triazole, the proton on the C5 of the triazole ring (H-5) characteristically appears as a singlet in the downfield region, typically between 8.00 and 8.75 ppm. mdpi.com For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, this singlet is observed at approximately 8.20 ppm. rsc.orgrsc.org The aromatic protons of the two phenyl rings appear as multiplets in the range of 7.38 to 7.95 ppm. rsc.orgrsc.org

The ¹³C NMR spectrum provides further evidence for the structure. The carbon atoms of the triazole ring, C4 and C5, show distinct signals. The C4 signal typically appears in the range of 139.27–148.64 ppm, while the C5 signal is found between 122.46–127.49 ppm. mdpi.com In CDCl₃, specific shifts for 1,4-diphenyl-1,2,3-triazole have been reported with the C4 at approximately 148.4 ppm and the C5 at 117.6 ppm. rsc.org The remaining carbon signals correspond to the two phenyl rings. rsc.orgrsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for 1,4-Diphenyl-1,2,3-triazole in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Description |

|---|---|---|

| ¹H | 8.20 | Singlet, Triazole C5-H |

| ¹H | 7.95-7.89 | Multiplet, Phenyl H |

| ¹H | 7.82-7.77 | Multiplet, Phenyl H |

| ¹H | 7.55 | Triplet, Phenyl H |

| ¹H | 7.50-7.43 | Multiplet, Phenyl H |

| ¹H | 7.38 | Triplet, Phenyl H |

| ¹³C | 148.4 | Triazole C4 |

| ¹³C | 137.1 | Phenyl C |

| ¹³C | 130.3 | Phenyl C |

| ¹³C | 129.8 | Phenyl C |

| ¹³C | 128.9 | Phenyl C |

| ¹³C | 128.4 | Phenyl C |

| ¹³C | 125.9 | Phenyl C |

| ¹³C | 120.5 | Phenyl C |

| ¹³C | 117.6 | Triazole C5 |

Data sourced from multiple studies and may show slight variations based on experimental conditions. rsc.orgrsc.org

Two-Dimensional NMR Techniques (e.g., HSQC) for Connectivity Analysis

To unequivocally assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. researchgate.net

An HSQC experiment correlates the signals of directly bonded protons and carbons. For 1,4-diphenyl-1,2,3-triazole, this would show a clear correlation between the triazole proton signal (around 8.20 ppm) and the triazole C5 carbon signal (around 117.6 ppm), confirming their direct attachment. researchgate.netmdpi.com

HMBC spectroscopy reveals longer-range couplings (typically over 2-4 bonds) between protons and carbons. This is particularly useful in confirming the substitution pattern. For example, in a related 1,4-disubstituted 1,2,3-triazole, HMBC showed correlations between the C5 carbon and the protons of the N-phenyl group, which is crucial for confirming the 1,4-regioisomer. mdpi.com Such correlations help to definitively piece together the molecular structure. researchgate.net

NMR Studies in Supramolecular Recognition

The 1,2,3-triazole ring is a privileged structure in supramolecular chemistry, partly due to the C-H····anion hydrogen bonding capabilities of the triazole C-H group. researchgate.net NMR spectroscopy is a powerful tool to study these non-covalent interactions. For instance, ¹H NMR titration experiments can monitor the changes in the chemical shift of the triazole C-H proton upon the addition of an anion, such as fluoride (B91410). researchgate.net A downfield shift of this proton signal upon addition of the anion indicates the formation of a hydrogen bond, where the triazole acts as a hydrogen bond donor. researchgate.net The dipolar nature of the triazolyl unit facilitates these interactions through both hydrogen bonding and dipole-dipole forces. researchgate.net These studies are fundamental to understanding how 1,4-diphenyltriazole and its derivatives can function as receptors or sensors in supramolecular assemblies. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within 1,4-diphenyl-1,2,3-triazole, as well as intermolecular interactions in the solid state. mdpi.comrsc.org

Characterization of Functional Groups and Bond Vibrations

The IR spectrum of 1,4-diphenyl-1,2,3-triazole displays characteristic absorption bands that correspond to the vibrations of its specific functional groups. The vibrations of the triazole ring and the phenyl groups are of particular interest.

Key vibrational modes include:

C-H stretching: Aromatic C-H stretching vibrations from the phenyl rings are typically observed above 3000 cm⁻¹. mdpi.com

C=C stretching: Aromatic C=C stretching vibrations within the phenyl rings appear in the 1600-1450 cm⁻¹ region.

N=N stretching: The stretching vibration of the N=N bond within the 1,2,3-triazole ring is reported to occur in the range of 1417–1424 cm⁻¹. mdpi.com

C-N stretching: The C-N stretching vibration of the 1,2,4-triazole (B32235) ring has been assigned a band at 1425 cm⁻¹. sapub.org

Ring vibrations: The triazole ring itself has characteristic breathing and deformation modes.

Out-of-plane bending: The C-H out-of-plane bending vibrations of the substituted phenyl rings give rise to strong bands in the fingerprint region (below 1000 cm⁻¹), which are indicative of the substitution pattern.

For example, in a flow synthesis study, IR spectroscopy was used for the online monitoring of the formation of 1,4-diphenyl-1,2,3-triazole, with characteristic peaks at 1032 cm⁻¹ and 1494 cm⁻¹ being used for calibration. rsc.org

Table 2: Selected IR Absorption Frequencies for Triazole Derivatives

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretching | 3276–3389 | nih.gov |

| Aromatic C-H Stretching | 3098–3017 | mdpi.com |

| C=N Stretching (Triazole) | 1620–1625 | nih.gov |

| N=N Stretching (Triazole) | 1417–1424 | mdpi.com |

| C-N Stretching | ~1425 | sapub.org |

| C=S Stretching | 1288–1295 | nih.gov |

Note: These are general ranges for triazole derivatives; specific values for 1,4-diphenyl-1,2,3-triazole may vary.

Analysis of Intermolecular Interactions

In the solid state, vibrational spectroscopy can reveal information about intermolecular interactions, such as hydrogen bonding and π-π stacking. rsc.orgresearchgate.net Although 1,4-diphenyl-1,2,3-triazole lacks strong hydrogen bond donors like N-H or O-H, weak C-H···N or C-H···π interactions can influence the crystal packing. These subtle interactions can cause shifts in the positions and changes in the intensities of the vibrational bands compared to the molecule in an inert solvent. For instance, the nitrogen atoms in the triazole ring can act as hydrogen bond acceptors, potentially interacting with C-H groups of neighboring molecules. frontiersin.org In more complex derivatives, the presence of substituents can lead to significant hydrogen bonding networks that are readily analyzed by IR spectroscopy. rsc.org In a study of a rhenium complex with a diphenyl-bi-(1,2,4-triazole) ligand, π-π stacking interactions were identified through X-ray crystallography and supported by spectroscopic data, highlighting how such interactions influence the molecular conformation. researchgate.netrsc.org A detailed comparative analysis of the solid-state and solution-phase IR and Raman spectra can thus provide insights into the nature and strength of intermolecular forces governing the crystal structure. mdpi.com

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission

The absorption of ultraviolet and visible light by organic molecules corresponds to the excitation of outer electrons from their ground state to higher energy states. shu.ac.uk In molecules with π systems, such as this compound, the most significant electronic transitions are typically π → π* and n → π. shu.ac.uklibretexts.org The π → π transitions, which involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital, are generally more intense than n → π* transitions. shu.ac.uk

The UV-Vis spectrum of this compound is characterized by absorption bands resulting from these electronic transitions. The presence of two phenyl rings in conjugation with the triazole ring significantly influences the energy of these transitions. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths (a bathochromic or red shift). libretexts.orglibretexts.org For instance, studies on related triazole derivatives show that the degree of conjugation directly impacts the λmax values. osti.gov Theoretical calculations, such as those using time-dependent density functional theory (TD-DFT), can predict these electronic transitions and often show good agreement with experimental spectra. sapub.org The absorption spectrum of a molecule is also influenced by the solvent, with polar solvents often causing shifts in the absorption maxima. rsc.org

Upon absorption of light, an excited molecule can return to its ground state through various photophysical processes, including fluorescence. Fluorescence is the emission of light from a singlet excited state. The fluorescence emission spectrum of a molecule typically appears at a longer wavelength than its absorption spectrum.

The photophysical properties of this compound and its derivatives have been a subject of interest. For example, the fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, can be determined. omlc.org The lifetime of the excited state is another crucial photophysical parameter. researchgate.net The fluorescence characteristics are sensitive to the molecular structure and the environment. For instance, the introduction of different substituents on the phenyl rings can significantly alter the fluorescence properties. acs.org Some triazole derivatives have been developed as fluorescent probes for targeting biological structures like β-amyloid aggregates, highlighting the practical applications of their photophysical properties. acs.orgnih.gov The study of related systems, such as diphenylhexatrienes, also provides insights into how structural modifications affect fluorescence. acs.org

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. libretexts.org For this compound (C₁₄H₁₁N₃), high-resolution mass spectrometry (HRMS) can confirm its molecular formula by providing a highly accurate mass measurement. nih.gov

The electron impact (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. nih.gov The fragmentation of the molecular ion provides valuable structural clues. Common fragmentation pathways for aromatic and heterocyclic compounds involve the cleavage of bonds to produce stable ions and neutral fragments. For 1,2,4-triazole derivatives, fragmentation often involves the sequential loss of small neutral molecules. researchgate.net In the case of this compound, one would expect to see fragment ions corresponding to the loss of N₂, cleavage of the phenyl rings, and rearrangements. researchgate.netlibretexts.org The fragmentation pattern is often characteristic of the compound, serving as a molecular fingerprint. nih.gov

Table 1: Key Mass Spectrometry Data for this compound

| Feature | Description |

|---|---|

| Molecular Formula | C₁₄H₁₁N₃ |

| Molecular Weight | 221.26 g/mol |

| Molecular Ion (M⁺) | m/z 221 |

| Key Fragment Ions | Fragments corresponding to the loss of N₂ and cleavage of phenyl groups. |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction studies of this compound and its derivatives reveal key geometric parameters. mdpi.comscienceopen.com The planarity of the triazole ring and the attached phenyl rings is a significant feature. However, there is typically a degree of twist between the planes of the phenyl rings and the triazole ring. mdpi.com For instance, in a related substituted triazole, the triazole and indole (B1671886) rings were found to be twisted from each other. mdpi.com The bond lengths and angles within the molecule provide insight into the electronic structure, such as the extent of π-conjugation. mdpi.com The conformation of the molecule in the solid state can be influenced by steric and electronic effects of substituents. researchgate.netsikhcom.net

Table 2: Representative Crystallographic Data for a Triazole Derivative

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Triclinic | researchgate.net |

| Space Group | P-1 | mdpi.com |

| a (Å) | 5.9308(2) | mdpi.com |

| b (Å) | 10.9695(3) | mdpi.com |

| c (Å) | 14.7966(4) | mdpi.com |

| α (°) | 100.5010(10) | mdpi.com |

| β (°) | 98.6180(10) | mdpi.com |

| γ (°) | 103.8180(10) | mdpi.com |

| Volume (ų) | 900.07(5) | mdpi.com |

Note: This data is for a related substituted triazole and serves as an illustrative example of the type of information obtained from X-ray crystallography.

Computational and Theoretical Investigations of 1,4 Diphenyltriazole

Density Functional Theory (DFT) Calculations

DFT has emerged as a powerful tool for investigating the intricacies of 1,4-diphenyl-1,2,3-triazole and its derivatives.

DFT calculations, often using the B3LYP functional with various basis sets like 6-311G(d,p), are instrumental in determining the optimized molecular geometry of 1,4-diphenyl-1,2,3-triazole derivatives. sapub.orgsapub.org These calculations have revealed that the skeleton of these compounds is typically non-planar. sapub.org For instance, in one study, the two phenyl rings attached to the triazole nitrogen atoms were found to be twisted out of the plane of the triazole ring. sapub.org

Key aspects of the electronic structure, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are routinely calculated. The energy gap between HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the molecule, with a smaller gap suggesting higher reactivity. Analysis of these frontier orbitals also helps to understand charge transfer within the molecule. sapub.orgsapub.org For example, in a study of a 1,4-diphenyl-1,2,4-triazolium inner salt, the HOMO-LUMO analysis indicated the occurrence of charge transformation within the molecule. sapub.org

The distribution of electron density and the nature of chemical bonds are also elucidated through DFT. For example, calculations have shown that certain single bonds within the triazole ring are shorter than expected, indicating strong electronic interactions and delocalization. sapub.org

Table 1: Selected Calculated Bond Lengths and Angles for a 1,4-Diphenyl-1,2,4-triazolium Derivative Data sourced from DFT/B3LYP/6-311G(d,p) calculations. sapub.org

| Parameter | Calculated Value |

| N35=C1 Bond Length | 1.3221 Å |

| N37=C38 Bond Length | 1.2953 Å |

| N36-C1 Bond Length | 1.3407 Å |

| N34-C38 Bond Length | 1.3539 Å |

| N(34)-C(38)-N(36) Bond Angle | 6.19° difference from exp. |

DFT calculations are crucial for mapping the energy landscapes of chemical reactions involving 1,4-diphenyl-1,2,3-triazoles, particularly their synthesis via cycloaddition reactions. mdpi.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click chemistry" reaction for synthesizing 1,4-disubstituted 1,2,3-triazoles, has been a focus of such studies. mdpi.comtandfonline.com

By calculating the energies of reactants, transition states, intermediates, and products, researchers can elucidate the reaction mechanism and understand the factors governing regioselectivity. For instance, DFT studies on the CuAAC reaction have confirmed that the formation of the 1,4-regioisomer is energetically more favorable than the 1,5-regioisomer, explaining the high regioselectivity observed experimentally. mdpi.com In one study, the calculated free-energy barriers for the formation of the 1,4- and 1,5-regioisomers were 4.33 kcal/mol and 29.35 kcal/mol, respectively, clearly favoring the 1,4-disubstituted product. mdpi.com

These computational investigations provide a detailed, step-by-step understanding of the reaction pathway, which is often difficult to obtain through experimental methods alone.

DFT is widely used to predict various spectroscopic properties of 1,4-diphenyl-1,2,3-triazole derivatives, which can then be compared with experimental data for structural validation. sapub.orgsapub.org

Vibrational Frequencies: Theoretical vibrational spectra (FT-IR and Raman) are calculated to aid in the assignment of experimental spectral bands. sapub.orgresearchgate.net For example, C-H stretching vibrations in aromatic compounds are predicted to appear in the 3000-3100 cm⁻¹ range, which aligns well with experimental observations. sapub.org The calculated frequencies are often scaled to improve the agreement with experimental values. researchgate.net

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). researchgate.net These theoretical predictions are valuable for assigning the signals in experimental NMR spectra. sapub.org

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) calculations are employed to predict electronic absorption spectra, including the maximum absorption wavelengths (λmax) and oscillator strengths. sapub.orgsapub.orgmdpi.com These calculations can be performed in both the gas phase and in solution (using models like the polarizable continuum model, PCM) to simulate experimental conditions more accurately. sapub.orgresearchgate.net TD-DFT can help assign electronic transitions, such as π-π* transitions, which are common in these aromatic systems. sapub.org

Table 2: Comparison of Experimental and Calculated Spectroscopic Data for a 1,4-Diphenyl-1,2,4-triazolium Derivative Data sourced from experimental measurements and DFT/TD-DFT calculations. sapub.org

| Spectroscopic Data | Experimental Value | Calculated Value |

| ¹H NMR (Aromatic Protons) | 7.669–8.531 ppm | 7.042-7.840 ppm |

| UV-Vis λmax (in Chloroform) | 430 nm | ~468 nm (predicted) |

| FT-IR C=N Stretch (Triazole) | 1537 cm⁻¹ | 1550 cm⁻¹ |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of 1,4-diphenyl-1,2,3-triazole systems over time, providing insights into their flexibility and interactions with other molecules.

MD simulations are used to explore the conformational landscape of 1,4-diphenyl-1,2,3-triazole-containing molecules, revealing their preferred shapes and flexibility. frontiersin.org These simulations are particularly useful for larger molecules, such as peptidomimetics, where the triazole ring is incorporated into a larger backbone. frontiersin.org

By simulating the molecule's movement over time, researchers can identify stable conformations and the transitions between them. For example, MD simulations of peptidotriazolamers (oligomers containing alternating amino acid and triazole units) have shown that they can adopt folded, helical, or "zig-zag" conformations depending on their specific sequence and the solvent environment. frontiersin.orgresearchgate.net The flexibility of these molecules can be assessed by analyzing parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atomic positions during the simulation. researchgate.net

MD simulations are a powerful tool for investigating the interactions between 1,4-diphenyl-1,2,3-triazole derivatives and biological targets, such as proteins. researchgate.net This is particularly relevant in the context of drug design, where understanding how a ligand binds to its target is crucial.

Simulations can reveal the stability of the ligand-protein complex, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking), and the conformational changes that may occur upon binding. tandfonline.comresearchgate.netpensoft.net For instance, MD simulations have been used to study the interaction of triazole-based compounds with protein targets implicated in diseases like Alzheimer's, where they may inhibit the aggregation of amyloid-β peptides. researchgate.netmdpi.com The stability and flexibility of the complex can be evaluated through analyses of RMSD, RMSF, and hydrogen bond patterns over the course of the simulation. researchgate.net

Theoretical Binding Models and Interaction Energies

Theoretical binding models and interaction energy calculations are crucial for understanding the behavior of 1,4-diphenyltriazole in various chemical systems. These computational methods provide insights into the stability and nature of complexes involving this triazole derivative.

A significant area of investigation involves the use of distortion-interaction energy analysis to explain reactivity trends in bimolecular reactions, such as the 1,3-dipolar cycloaddition that can form triazole rings. rsc.org In this model, the total activation energy (ΔE‡) is broken down into the sum of the distortion energy (ΔE_dis) and the interaction energy (ΔE_int) between the distorted reactants. rsc.org The distortion energy represents the energy required to deform the reactants from their ground-state geometry to the geometry they adopt in the transition state. The interaction energy is the energy released when these distorted reactants interact. rsc.org For instance, in the formation of diphenyltriazoles from ethyl(phenylethynyl)zinc and azidobenzene, theoretical calculations have been used to compare the activation barriers for the formation of 1,4- and 1,5-regioisomers. rsc.org These studies reveal how ligand coordination and substituent effects influence both the distortion and interaction energies, thereby controlling the reaction's regioselectivity. rsc.org

Furthermore, theoretical models have been applied to understand the binding of triazolato ligands in larger complexes. wayne.edu While not specific to the neutral this compound molecule, studies on related (3,5-diphenyl-1,2,4-triazolato) ligands coordinated to potassium ions show how the triazole ring interacts with metal centers. wayne.edu These models, often employing Density Functional Theory (DFT), elucidate the bonding interactions, such as η2-bonding, and the influence of other coordinated molecules like tetrahydrofuran. wayne.edu Molecular orbital and natural bond order calculations on these systems reveal that asymmetries in bonding and the geometry of the heterocyclic core are influenced by subtle interactions, including intramolecular hydrogen bonds. wayne.edu

Receptors incorporating a 1,4-diphenyl-triazole linker have also been studied for their binding properties. osti.gov These systems are designed to have specific binding sites, and computational models help rationalize the observed interactions with guest molecules, such as tetraalkylammonium salts. osti.gov

Noncovalent Interactions in Supramolecular Systems

Noncovalent interactions are the primary driving forces in the formation of supramolecular assemblies, and understanding their role is key to designing complex chemical systems. mdpi.comuchile.cl These interactions, though individually weaker than covalent bonds, collectively dictate the structure, stability, and function of supramolecular architectures. mdpi.comrsc.org The main types of non-covalent interactions include hydrogen bonding, π-π stacking, halogen bonding, electrostatic forces, and van der Waals forces. mdpi.com

In systems containing aromatic moieties like the phenyl groups in this compound, π-π stacking interactions are particularly significant. mdpi.com These occur between the π-orbitals of aromatic rings and can be arranged in face-to-face or edge-to-face orientations. mdpi.com Quantum chemical modeling and computational tools like the Quantum Theory of Atoms-in-Molecules (QTAIM) and non-covalent interaction reduced density gradient (NCI-RDG) methods are used to identify and quantify these weak interactions within crystal structures. mdpi.comrsc.org

In triazole-containing supramolecular systems, hydrogen bonds and halogen bonds are also frequently observed. mdpi.com For example, computational studies on co-crystals have detailed the supramolecular contacts, which are then analyzed using DFT calculations to understand their nature and strength. mdpi.com These interactions are fundamental to processes like molecular recognition, where a host molecule selectively binds a guest. uchile.cl For instance, bis-calix cicbiomagune.espyrrole receptors connected by linkers, including a 1,4-diphenyl-triazole unit, have been shown to bind ion pairs through a network of these noncovalent interactions. osti.gov

Interactions with Guest Molecules (e.g., Carbon Dioxide, Epoxides)

The interaction of this compound derivatives with small guest molecules like carbon dioxide (CO₂) and epoxides has been a subject of theoretical investigation, particularly in the context of CO₂ fixation. researchgate.net The cycloaddition of CO₂ with epoxides to produce cyclic carbonates is an atom-economical reaction of significant industrial interest. researchgate.netnih.gov

Computational studies have shown that the triazolyl group can play a direct role in activating both CO₂ and epoxides. researchgate.net The mechanism for this type of reaction typically involves a Lewis acid catalyst activating the epoxide for a subsequent nucleophilic attack. osti.gov Theoretical calculations on this compound have demonstrated its potential to facilitate this process. The interaction involves the activation of the epoxide and the CO₂ molecule, which is thermodynamically stable and requires a catalyst to lower the activation energy for its conversion. researchgate.net

The development of catalysts for this transformation is a major research area, with various systems being explored, including metal-organic frameworks (MOFs) and ionic liquids. researchgate.netosti.gov The insights gained from the theoretical interactions of simpler molecules like this compound can inform the design of more complex and efficient catalysts. osti.gov For example, porous coordination polymers have been shown to capture CO₂ and catalyze its cycloaddition to epoxides with high efficiency and size selectivity. nih.gov The reaction is generally applicable to a range of epoxides, leading to the corresponding cyclic carbonates. researchgate.netrsc.org

Frontier Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry used to explain the reactivity and reaction mechanisms of molecules by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org Developed independently by Kenichi Fukui and Roald Hoffmann, this theory posits that the majority of the reactivity can be understood by examining these "frontier" orbitals. chemistryviews.org When two molecules interact, electrons are most likely donated from the HOMO of one species to the LUMO of the other. libretexts.org

In the context of triazole chemistry, FMO theory has been applied to understand the unique reactivity of its derivatives. researchgate.net For example, density functional theory (DFT) calculations have been used to reinvestigate the chemistry of (1,4-diphenyl-1H-1,2,3-triazol-5-yl)(phenyl)carbenes. researchgate.net These studies compare the carbene's behavior to that of diphenylcarbene to elucidate the specific role of the triazole group. The product analysis, supported by theoretical calculations, shows that the carbene undergoes intramolecular cyclization by attacking the phenyl rings at both the 1- and 4-positions of the triazole ring. researchgate.net

Theoretical studies show that such reactions proceed via carbene intermediates, but the specific pathways can vary depending on the reaction conditions, such as the solvent used. researchgate.netacs.org The FMO approach helps to rationalize why certain pathways are favored over others by analyzing the energies and symmetries of the HOMO and LUMO of the reactants. imperial.ac.uk This analysis is crucial for predicting whether reactions are allowed under thermal or photochemical conditions and complements other theoretical frameworks like the Woodward-Hoffmann rules. chemistryviews.orgimperial.ac.uk The spatial distribution and energy levels of the HOMO and LUMO can be calculated using computational methods, providing quantitative data to support qualitative predictions of reactivity. researchgate.net

Advanced Applications of 1,4 Diphenyltriazole in Chemical Science

Materials Science and Polymer Chemistry

The incorporation of the 1,4-diphenyl-1,2,3-triazole unit into macromolecular structures and functional materials has led to the development of materials with enhanced thermal stability, specific optoelectronic properties, and the ability to form complex, ordered assemblies.

Incorporation into Poly(arylene ether)s and Other Polymers

The integration of heterocyclic units into the backbone of poly(arylene ether)s is a well-established strategy to enhance their thermal and mechanical properties. While much of the research has focused on 1,2,4-triazole (B32235) isomers, the underlying principles are applicable to the incorporation of 1,4-diphenyl-1,2,3-triazole as well. Typically, this involves the synthesis of a bisphenol monomer containing the pre-formed 1,4-diphenyl-1,2,3-triazole core. This monomer can then be polymerized with various activated aromatic dihalides through aromatic nucleophilic displacement reactions to yield high-molecular-weight poly(arylene ether)s. researchgate.netacs.orgnasa.govacs.org

Polymers containing such triazole moieties often exhibit high glass transition temperatures (Tg), excellent thermal and thermo-oxidative stability, and good solubility in common organic solvents, which allows for the casting of tough, flexible films. researchgate.netacs.org For instance, poly(arylene ether)s containing 3,5-diphenyl-1,2,4-triazole moieties have been shown to have Tg values ranging from 222 to 283 °C. researchgate.netacs.org The introduction of the bulky, rigid 1,4-diphenyl-1,2,3-triazole group as a pendant moiety is expected to similarly enhance the Tg of the resulting polymers. researchgate.netacs.org

Furthermore, the "click" chemistry approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and versatile route for synthesizing polymers containing 1,4-disubstituted 1,2,3-triazole units. researchgate.net This method allows for the polymerization of monomers carrying azide (B81097) and alkyne functionalities to create dense 1,2,3-triazole polymers. researchgate.net

Development of Fluorescent Materials

The 1,4-diphenyl-1,2,3-triazole scaffold is an attractive component in the design of fluorescent materials due to its inherent aromaticity and the ability to tune its photophysical properties through substitution. Polymers incorporating triazole moieties have been shown to exhibit strong fluorescence. For example, certain poly(arylene ether)s containing 1,2,4-triazole units display strong blue to greenish-yellow fluorescence in both solution and the solid state, with emission wavelengths ranging from 428 to 510 nm depending on the polymer's composition. researchgate.netacs.org

The fluorescence properties of materials containing the 1,2,3-triazole ring can be significantly influenced by the nature of the substituents on the triazole core. Studies on di- and triaryl-substituted 1,2,3-triazoles have shown that those carrying both electron-donating and electron-accepting aryl groups can exhibit high fluorescence quantum yields, particularly in less polar solvents. wright.edu The strategic placement of these substituents on the triazole ring can be used to manipulate a range of photo-related properties, including emission energy and solvent sensitivity. wright.edu

Polytriazoles, synthesized via click polymerization, can act as fluorescent chemosensors. For instance, fluorescent conjugated polytriazoles containing 2,5-diphenyl-1,3,4-oxadiazole (B188118) and 1,2,3-triazole moieties have demonstrated relatively strong emission with quantum yields between 0.20 and 0.28 in DMF. rsc.orgresearchgate.net The triazole units in these polymers can act as ligands for metal ions, leading to changes in their fluorescence upon ion binding. rsc.orgresearchgate.net

| Polymer System | Emission Wavelength Range (nm) | Quantum Yield (Φf) | Key Features |

|---|---|---|---|

| Poly(arylene ether)s with 1,2,4-triazole | 428 - 510 | N/A | Strong blue to greenish-yellow fluorescence in solution and solid state. researchgate.netacs.org |

| Fluorescent Conjugated Polytriazoles (FCPs) | N/A | 0.20 - 0.28 (in DMF) | Contain oxadiazole and 1,2,3-triazole moieties; act as fluorescent chemosensors. rsc.orgresearchgate.net |

| Poly(tBuAH) | 350 - 450 | N/A | Weak but significant fluorescence in DMF; emission maximum is excitation-dependent. researchgate.net |

Applications in Optoelectronic Materials (e.g., Electron-Transporting Segments)

Triazole derivatives are widely recognized for their electron-deficient nature, which makes them excellent candidates for electron-transporting materials (ETMs) in organic light-emitting diodes (OLEDs). mdpi.comscirp.org The goal is to achieve balanced charge injection and transport within the device to improve efficiency and stability. While many studies have focused on 1,2,4-triazole derivatives like 3-(4-biphenylyl)-4-phenyl-5-(4-tert-butylphenyl)-1,2,4-triazole (TAZ), the principles extend to 1,2,3-triazole systems. mdpi.comscirp.org

The incorporation of triazole moieties, such as in 2,2′-bis(4,5-diphenyl-(1,2,4)-triazol-3-yl)biphenyl (BTBP), results in materials with wide bandgaps, high triplet energies, and favorable electron-transporting properties. nasa.govscirp.org Such materials can exhibit electron mobilities on the order of 10⁻⁵ to 10⁻⁴ cm² V⁻¹ s⁻¹. nasa.govresearchgate.netacs.org For instance, a triazine-based ETM demonstrated an electron mobility of approximately 7.2 × 10⁻⁴ cm² V⁻¹ s⁻¹, which is significantly higher than that of the commonly used Alq₃. researchgate.net

The introduction of a 1,4-diphenyl-1,2,3-triazole unit into a material's structure can enhance its electron-transporting capabilities. The electron-withdrawing nature of the triazole ring, which can be further amplified by appropriate substituents, facilitates electron injection and transport. acs.org The design of bipolar host materials, which possess both hole-transporting and electron-transporting moieties, is a key strategy for achieving high-efficiency OLEDs. The 1,4-diphenyl-1,2,3-triazole fragment can serve as the electron-transporting component in such architectures.

| Material | Electron Mobility (cm² V⁻¹ s⁻¹) | Key Moiety |

|---|---|---|

| Bipyridyl substituted triazole (Bpy-TAZ) | > 10⁻⁴ | 1,2,4-Triazole nii.ac.jp |

| 4,4′-bis-[2-(4,6-diphenyl-1,3,5-triazinyl)]-1,1′-biphenyl (BTB) | ~7.2 × 10⁻⁴ | Triazine researchgate.net |

| 2,2′-bis(4,5-diphenyl-(1,2,4)-triazol-3-yl)biphenyl (BTBP) | 5.8 × 10⁻⁵ | 1,2,4-Triazole nasa.govscirp.org |

| Bis(4-(4,5-diphenyl-4H-1,2,4-triazol-3-yl)phenyl)dimethylsilane (SiTAZ) | 6.2 × 10⁻⁴ | 1,2,4-Triazole acs.org |

Supramolecular Architectures in Material Design

The 1,4-diphenyl-1,2,3-triazole scaffold is adept at forming ordered supramolecular architectures through non-covalent interactions such as hydrogen bonding and π-π stacking. nih.gov These interactions are fundamental to the design of functional materials with properties that arise from the collective assembly of molecules.

Derivatives of 1,4-diphenyl-1,2,3-triazole have been shown to act as organogelators, molecules that can self-assemble in organic solvents to form three-dimensional fibrillar networks, leading to the gelation of the solvent. researchgate.netnih.gov The gelation ability is often dependent on the nature and length of alkoxy chains attached to the phenyl rings. researchgate.net The self-assembly process is driven by a combination of π-π stacking between the aromatic cores and van der Waals interactions among the aliphatic chains. researchgate.netnih.gov Scanning electron microscopy (SEM) studies of these organogels have revealed the formation of highly ordered nanofibers and nanofeathers. researchgate.netnih.gov

Furthermore, the specific conformation of 1,4-diphenyl-1,2,3-triazole derivatives can be controlled through intramolecular hydrogen bonding. For instance, the introduction of methoxy (B1213986) groups on the phenyl rings can lead to stable, U-shaped conformations driven by three-center C-H···O hydrogen bonds between the triazole C-5 hydrogen and the oxygen atoms of the methoxy groups. nih.govacs.org Such folded structures make the 1,4-diphenyl-1,2,3-triazole skeleton a promising candidate for use as a β-turn mimic in peptidomimetics. nih.gov

Catalysis

The nitrogen atoms within the 1,2,3-triazole ring possess lone pairs of electrons that can coordinate with metal centers, making triazole derivatives valuable ligands in coordination chemistry and catalysis.

Ligand Design in Coordination Catalysis

1,4-Disubstituted-1,2,3-triazoles, including 1,4-diphenyl-1,2,3-triazole, have emerged as versatile ligands for a variety of transition metals. researchgate.netacs.org The ease of their synthesis via the CuAAC "click" reaction allows for the straightforward introduction of diverse functionalities, enabling the fine-tuning of the steric and electronic properties of the resulting metal complexes. researchgate.netunimi.it

These triazole-based ligands can coordinate to metals in a monodentate fashion, typically through the N3 atom, or can be incorporated into multidentate ligand frameworks. researchgate.netacs.org The resulting "click" complexes have found applications in a range of catalytic transformations.

For example, phosphino-triazole ligands, synthesized from precursors like 1,4-diphenyl-1,2,3-triazole, have been successfully employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. acs.orgchemrxiv.orgorganic-chemistry.org These ligands can be effective in the formation of sterically hindered biaryl compounds. organic-chemistry.org The electronic properties of the triazole ligand, influenced by its substituents, play a crucial role in the activity of the palladium catalyst.

Copper(I) complexes bearing 1,2,3-triazole-tethered N-heterocyclic carbene (NHC) ligands have shown high activity in catalyzing the CuAAC reaction itself. beilstein-journals.org The triazole unit in these ligands can participate in the coordination of the copper center, influencing the stability and catalytic efficiency of the complex. beilstein-journals.org The strong electron-donating properties of 1,2,3-triazolylidene ligands, a class of mesoionic carbenes derived from 1,2,3-triazoles, are often cited as a reason for the high catalytic activity of their metal complexes. acs.org

Role in Click Chemistry Catalysis

The 1,4-disubstituted 1,2,3-triazole motif, the very product of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has found a significant role as a ligand in the catalytic process itself. researchgate.netfrontiersin.org The CuAAC reaction is a cornerstone of click chemistry, prized for its high yield, broad scope, and the formation of a single, stable 1,4-disubstituted triazole isomer. frontiersin.orgorganic-chemistry.orgscispace.com